2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine
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Overview
Description
2-[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling with Pyridine: The final step involves coupling the triazole-pyrrole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of robust catalysts to ensure high efficiency and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might involve organolithium or Grignard reagents.
Major Products:
Oxidation Products: Pyrrole N-oxides.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Halogenated or alkylated derivatives depending on the substituents introduced.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry:
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Its unique structure makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
The exact mechanism of action of 2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine varies depending on its application. In antimicrobial activity, it likely disrupts cell membrane integrity or interferes with essential enzymatic processes. In anticancer applications, it may induce apoptosis through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
2-(1-Phenyl-1H-pyrazol-5-yl)pyridine: Similar in structure but with a pyrazole ring instead of a triazole.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring, offering different electronic properties and reactivity.
Uniqueness: 2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine stands out due to its combination of three distinct heterocyclic rings, providing a versatile platform for various chemical modifications and applications. Its unique structure allows for diverse reactivity and potential in multiple scientific fields.
Properties
IUPAC Name |
2-(1-phenyl-5-pyrrol-1-yltriazol-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-2-8-14(9-3-1)22-17(21-12-6-7-13-21)16(19-20-22)15-10-4-5-11-18-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFPKONXFNJGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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